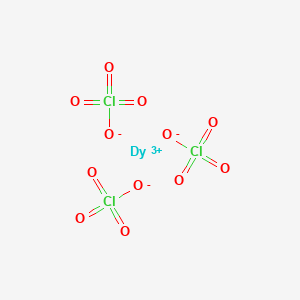
1-(2,4-Dichlorophenyl)ethane-1,2-diol
Descripción general
Descripción
1-(2,4-Dichlorophenyl)ethane-1,2-diol, commonly known as DCPD, is an organic compound with a wide range of applications in the scientific field. It is a colorless solid with a molecular weight of 230.07 g/mol. DCPD is a versatile compound that can be used in a variety of chemical reactions, including oxidation, reduction, and esterification. It is also used as an intermediate in the synthesis of other compounds and as a stabilizer in organic solvents.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications :
- "1-(2,4-Dichlorophenyl)ethane-1,2-diol" is used in the synthesis of Miconazole, an antifungal agent. A study demonstrated a biocatalytic method for synthesizing (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, using a bacterial strain isolated from soil. This process showed high yield and enantiomeric excess, highlighting its potential for drug synthesis (Miao et al., 2019).
Environmental Applications :
- A novel dispersive liquid-phase microextraction technique, using a new ionic liquid, was developed for the extraction and determination of Dicofol and its degradation products in water samples. This method could effectively extract compounds including this compound and its derivatives, demonstrating its utility in environmental monitoring (Li et al., 2010).
Chemical Synthesis and Analysis :
- In a study exploring the use of immobilized horseradish peroxidase for removing 2,4-Dichlorophenol from wastewater, the removal efficiency was significant. This shows the potential for using related compounds in wastewater treatment applications (Wang et al., 2015).
- An investigation into the nucleophilic substitution reaction of imidazole with various 2-Bromo-1-arylethanone derivatives, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, was conducted. This computational study provides insights into the reactivity and potential applications of these compounds in chemical syntheses (Erdogan & Erdoğan, 2019).
Catalysis :
- Research on C2-symmetric chiral diols, including 1,2-bis(3,5-dibromophenyl)-ethane-1,2-diol, showed their effectiveness as catalysts in the enantioselective alkylation of aromatic aldehydes with diethylzinc (Gök & Kekec, 2014).
Biochemical Research :
- A study on the selective carbon-carbon bond cleavage of 1,2-diols, including aryl-substituted ethane-1,2-diols, using an iron-porphyrin complex, suggests potential applications in biochemical research and industrial processes (Okamoto et al., 1988).
Safety and Hazards
According to the safety data sheet, “1-(2,4-Dichlorophenyl)ethane-1,2-diol” has specific handling and storage requirements. It includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, exposure controls/personal protection, and more .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZETJSOZQUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021272 | |
| Record name | (2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14866-28-5 | |
| Record name | 1-(2,4-Dichlorophenyl)-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenyl)ethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)


